molecular formula C19H18N4O7S B5819645 N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxopyrrolidin-2-yl}carbonyl)oxy]-3-nitrobenzenecarboximidamide

N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxopyrrolidin-2-yl}carbonyl)oxy]-3-nitrobenzenecarboximidamide

Cat. No.: B5819645
M. Wt: 446.4 g/mol
InChI Key: ULIRXRJQTHDGND-UHFFFAOYSA-N
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Description

N’-[({1-[(4-methylphenyl)sulfonyl]-5-oxopyrrolidin-2-yl}carbonyl)oxy]-3-nitrobenzenecarboximidamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a sulfonyl group, and a nitrobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance reaction rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N’-[({1-[(4-methylphenyl)sulfonyl]-5-oxopyrrolidin-2-yl}carbonyl)oxy]-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for reduction, and various nucleophiles for substitution reactions. Typical conditions involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

Major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted nitrobenzene compounds .

Scientific Research Applications

N’-[({1-[(4-methylphenyl)sulfonyl]-5-oxopyrrolidin-2-yl}carbonyl)oxy]-3-nitrobenzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-[({1-[(4-methylphenyl)sulfonyl]-5-oxopyrrolidin-2-yl}carbonyl)oxy]-3-nitrobenzenecarboximidamide exerts its effects involves interactions with specific molecular targets. The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N’-[({1-[(4-methylphenyl)sulfonyl]-5-oxopyrrolidin-2-yl}carbonyl)oxy]-3-nitrobenzenecarboximidamide is unique due to its combination of a pyrrolidine ring, a sulfonyl group, and a nitrobenzene moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O7S/c1-12-5-7-15(8-6-12)31(28,29)22-16(9-10-17(22)24)19(25)30-21-18(20)13-3-2-4-14(11-13)23(26)27/h2-8,11,16H,9-10H2,1H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIRXRJQTHDGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)ON=C(C3=CC(=CC=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)O/N=C(/C3=CC(=CC=C3)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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